Tert-butyl methyl(3-(methylamino)propyl)carbamate
Description
Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 442514-22-9) is a carbamate-protected secondary amine with the molecular formula C₁₁H₂₃N₂O₂. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group attached to a methylamino-propyl backbone. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and atypical chemokine receptor agonists .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[3-(methylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(5)8-6-7-11-4/h11H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXUKURKZNOVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123183-72-2 | |
| Record name | tert-butyl N-methyl-N-[3-(methylamino)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl methyl(3-(methylamino)propyl)carbamate can be synthesized through a series of chemical reactions involving tert-butyl carbamate and 3-(methylamino)propylamine. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond . The reaction is carried out under inert conditions, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(3-(methylamino)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl methyl(3-(methylamino)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl methyl(3-(methylamino)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates tert-butyl methyl(3-(methylamino)propyl)carbamate against structurally analogous carbamates and amines, focusing on reactivity, stability, and applicability in drug discovery.
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity: The methylamino group in this compound enables selective alkylation and acylation, making it ideal for constructing heterocyclic scaffolds (e.g., quinazolines and pyridopyrimidines) . In contrast, tert-butyl (3-azidopropyl)carbamate is tailored for click chemistry due to its terminal azide group, enabling rapid conjugation with alkyne-functionalized biomolecules .
Stability: The Boc group in this compound provides stability under basic conditions but is cleavable with trifluoroacetic acid (TFA), a feature shared with other Boc-protected analogs . Tert-butyl (3-(dimethylamino)propyl)carbamate exhibits enhanced steric hindrance due to its dimethylamino group, reducing nucleophilic reactivity compared to the methylamino derivative .
Pharmacological Utility: this compound is pivotal in synthesizing SETD8 inhibitors (e.g., compound 5 in ) with IC₅₀ values <100 nM, outperforming analogs with bulkier substituents . Tert-butyl 1,4-diazepane-1-carboxylate () demonstrates superior binding to ACKR3 chemokine receptors, attributed to its rigid diazepane ring, but lacks the methylamino group’s versatility in cross-coupling reactions .
Synthetic Challenges: The propargylamino variant () requires cryogenic conditions (−78°C) for bromoacetylation, whereas this compound is synthesized at ambient temperatures, streamlining scalability .
Biological Activity
Tert-butyl methyl(3-(methylamino)propyl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a tert-butyl group, a methyl group, and a propyl chain substituted with a methylamino group. This unique arrangement contributes to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 174.24 g/mol.
This compound primarily functions by interacting with specific enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function. This property is crucial in drug development, particularly for targeting diseases where enzyme activity is dysregulated.
- Receptor Modulation : It may also interact with various receptors, altering signal transduction pathways that affect cellular responses.
Antimicrobial Properties
Research has shown that this compound exhibits promising antibacterial activity against several strains of bacteria. A study evaluated its efficacy against common pathogens and found that it inhibited bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity and Anticancer Activity
In vitro studies have indicated that this compound may possess cytotoxic effects on cancer cell lines. It has been tested against various types of cancer cells, demonstrating the ability to induce apoptosis (programmed cell death) in certain conditions . The structure-activity relationship (SAR) analysis suggests that modifications in the propyl chain can enhance its anticancer properties.
Case Studies
- Antibacterial Evaluation : In a study published in MDPI, synthesized derivatives of similar carbamate compounds showed significant antibacterial properties. The research highlighted the importance of hydrophobic interactions and hydrogen bonding in enhancing antimicrobial activity .
- Cytotoxicity Assays : A separate investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain structural modifications increased potency against specific cancer types, suggesting avenues for further development .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Bacillus subtilis | 16 µg/mL | High |
| Escherichia coli | 64 µg/mL | Low |
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | High Cytotoxicity |
| MCF-7 (Breast Cancer) | 25 | Moderate Cytotoxicity |
| A549 (Lung Cancer) | 30 | Low Cytotoxicity |
Q & A
Basic: What are the recommended synthetic routes for preparing tert-butyl methyl(3-(methylamino)propyl)carbamate in laboratory settings?
Methodological Answer:
The compound is typically synthesized via carbamate protection strategies. A common approach involves:
- Step 1: Reacting a primary amine (e.g., 3-(methylamino)propan-1-amine) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃ or Et₃N) to introduce the Boc protecting group.
- Step 2: Subsequent alkylation or reductive amination to install the methyl group on the secondary amine.
For example, in related syntheses (e.g., tert-butyl carbamate derivatives), yields exceeding 80% are achieved using optimized stoichiometry and inert atmospheres . Characterization via ¹H NMR (e.g., δ 1.43 ppm for Boc protons) and mass spectrometry (exact mass: 244.1788 g/mol) confirms purity .
Advanced: How can reaction conditions be optimized to improve yields during the synthesis of this compound?
Methodological Answer:
Key optimization parameters include:
- Catalyst Selection: Use of Pd/C or Raney Ni for reductive amination steps, with careful control of H₂ pressure to avoid over-reduction.
- Solvent Systems: Polar aprotic solvents (e.g., THF or DMF) enhance Boc protection efficiency, while methanol/water mixtures improve solubility during workup .
- Temperature Control: Maintaining 0–5°C during Boc activation minimizes side reactions (e.g., carbamate hydrolysis).
Evidence from analogous syntheses shows that iterative purification (e.g., flash chromatography with EtOAc/hexane gradients) increases yields to >90% . Kinetic studies may further refine time-dependent steps .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key peaks include:
- Boc group: δ 1.43 ppm (s, 9H) for tert-butyl protons .
- Methylamino protons: δ 2.82 ppm (s, 3H) for N-CH₃ .
- Mass Spectrometry (HRMS): Exact mass (244.1788 g/mol) and isotopic patterns confirm molecular formula .
- IR Spectroscopy: Stretching frequencies for carbamate C=O (~1680–1720 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .
Advanced: How can researchers resolve spectral overlaps in the NMR analysis of this compound?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping methylene/methyl signals in the 2.0–3.0 ppm range .
- Variable Temperature NMR: Cooling to 233 K slows conformational exchange, splitting merged peaks (e.g., propyl chain protons) .
- Deuteration Studies: Partial deuteration of the methylamino group simplifies splitting patterns.
Refer to case studies in , where 600 MHz NMR resolved complex multiplicities in related carbamates .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at 2–8°C in sealed containers to prevent hygroscopic degradation .
- Light Sensitivity: Protect from direct sunlight; amber glass vials reduce photolytic cleavage of the carbamate group .
- Incompatibilities: Avoid contact with strong acids/bases (e.g., TFA or NaOH), which hydrolyze the Boc group .
Advanced: How do pH and solvent polarity influence the stability of this compound?
Methodological Answer:
- pH-Dependent Hydrolysis: Under acidic conditions (pH < 3), the Boc group cleaves rapidly (t₁/₂ < 1 hr), while neutral/basic conditions (pH 7–9) prolong stability (t₁/₂ > 1 week) .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize the carbamate via hydrogen-bond disruption, whereas protic solvents (e.g., MeOH) accelerate degradation.
Accelerated stability studies using HPLC-MS (e.g., monitoring m/z 244→144 fragmentation) quantify degradation kinetics .
Basic: What role does this compound play in medicinal chemistry research?
Methodological Answer:
- Intermediate in PROTAC Synthesis: Serves as a linker or amine-protected precursor for heterobifunctional molecules targeting protein degradation .
- Enzyme Inhibitor Scaffolds: The methylamino-propyl motif is leveraged in designing kinase or protease inhibitors via structure-activity relationship (SAR) studies .
Advanced: How can researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?
Methodological Answer:
- Reproducibility Checks: Validate reaction conditions (e.g., inert atmosphere purity, reagent sourcing) against published protocols .
- Cross-Validation with Multiple Techniques: Combine NMR, MS, and elemental analysis to resolve conflicting data. For example, isotopic purity in HRMS can distinguish between batch variations .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict NMR shifts or reaction pathways, aiding in data reconciliation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
